molecular formula C52H44BrN2O6P B2828117 4-Hydroxydinaphtho[2,1-d CAS No. 916329-20-9

4-Hydroxydinaphtho[2,1-d

Cat. No.: B2828117
CAS No.: 916329-20-9
M. Wt: 903.81
InChI Key: NVDCIIBNNUJBDP-FQDAJKOSSA-N
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Description

4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide is a chiral organophosphorus compound featuring a dinaphtho-dioxaphosphepine backbone. It is synthesized via organocatalytic methods with high stereoselectivity, yielding enantiomers such as (11bS)- and (11bR)-configurations . Key characteristics include:

  • Molecular formula: C20H13O4P (MW: 348.29) .
  • CAS numbers: 35193-64-7 (S-enantiomer) , 39648-67-4 (R-enantiomer) .
  • Applications: Primarily used in asymmetric catalysis and as a chiral ligand in organic synthesis .

The compound exhibits moderate hazards (skin irritation, H315) but is classified as non-hazardous for transport .

Properties

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2.C20H13O4P/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h4-17,20-21,30,36H,18-19H2,1-3H3;1-12H,(H,21,22)/t30-,32-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDCIIBNNUJBDP-UNCJQMLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H44BrN2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916329-20-9
Record name (1R,2S) 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-(1-naphthyl)-beta-phenyl-3-quinolineethanol, compd. with (11bR)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxydinaphtho[2,1-d] typically involves the following steps:

    Starting Material: The synthesis begins with 1,1’-binaphthalene-2,2’-diol.

    Methylation: The starting material undergoes methylation to form 2,2’-dimethoxy-1,1’-binaphthalene.

    Ortho-Lithiation: The dimethoxy derivative is subjected to double ortho-lithiation in the presence of tetramethylethylenediamine (TMEDA) and triisopropyl borate.

    Cross-Coupling: The resulting diboronic acid undergoes palladium-mediated cross-coupling with aryl bromides.

    Demethylation: The final step involves demethylation using pyridine hydrochloride to yield this compound].

Industrial Production Methods

Industrial production methods for this compound] are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxydinaphtho[2,1-d] undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-Hydroxydinaphtho[2,1-d] has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxydinaphtho[2,1-d] involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates and thereby lowering blood glucose levels. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / Substituents CAS No. Molecular Formula Molecular Weight Purity/Stereoselectivity Notable Features References
4-Hydroxydinaphtho[2,1-d] (base compound, R/S) 35193-64-7 (S)
39648-67-4 (R)
C20H13O4P 348.29 94% (S)
93% (R)
High enantiomeric yield; catalytic applications
2,6-Diphenyl-substituted derivative 874948-59-1 C32H21O4P 500.48 N/A Enhanced steric bulk; potential for hindered catalysis
2,6-Bis(3,5-dimethylphenyl) derivative 861909-53-7 N/A N/A 97% Improved solubility; aryl modifications
2,6-Bis([1,1'-biphenyl]-4-yl) derivative 699006-54-7 N/A N/A N/A Extended π-conjugation; electronic tuning
N,N-Bis[(R)-1-phenylethyl]-substituted analogue 497883-22-4 C36H30NO2P 539.61 N/A Hybrid amine-phosphorus ligand; mp 102–103°C

Key Comparative Insights

Steric and Electronic Effects

  • Diphenyl and biphenyl derivatives (CAS 874948-59-1, 699006-54-7) introduce steric hindrance, which can modulate reactivity in asymmetric catalysis .
  • Bis(3,5-dimethylphenyl) substituents (CAS 861909-53-7) enhance solubility in nonpolar solvents, broadening synthetic utility .

Chirality and Enantiomeric Purity

  • The base compound achieves >90% enantiomeric excess (ee) for both R and S configurations, critical for enantioselective reactions .
  • Derivatives like the N,N-bis-phenylethyl analogue (CAS 497883-22-4) exhibit predictable melting points (102–103°C), suggesting stable crystalline forms .

Biological Activity

4-Hydroxydinaphtho[2,1-d] is a polycyclic aromatic compound that has garnered significant attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry, organic synthesis, and material science. Its molecular structure, characterized by two fused naphthalene rings with a hydroxyl group, contributes to its unique properties and reactivity.

  • Molecular Formula : C24H18O
  • Molecular Weight : 348.29 g/mol

Biological Activities

Research into the biological activity of this compound] has revealed several important applications:

1. Anticancer Properties

Studies have demonstrated that derivatives of this compound] exhibit significant cytotoxic effects against various cancer cell lines. For instance, research involving cell viability assays indicated that these compounds can inhibit tumor growth effectively.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)10.5Cell cycle arrest
HeLa (Cervical Cancer)12.3Inhibition of proliferation

2. Antibacterial Activity

Phosphoric acid derivatives of this compound] have been explored for their antibacterial properties. The compounds were tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

3. Fluorescent Probes

The compound has also been functionalized to create fluorescent probes for bioimaging applications. These probes demonstrate specific binding to biological targets and exhibit fluorescence upon interaction.

Synthesis Methods

The synthesis of this compound] can be achieved through various methods, including:

  • Starting Material : BINOL enantiomers are commonly used.
  • Catalytic Asymmetric Synthesis : Utilizing chiral ligands to promote enantioselective reactions.
  • Functionalization Techniques : Modifying the hydroxyl group to enhance biological activity or fluorescence properties.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound] derivatives involved testing against multiple cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell growth with significant selectivity towards cancer cells over normal cells.

Case Study 2: Antibacterial Efficacy

Research focused on the antibacterial efficacy of phosphoric acid derivatives showed that these compounds could effectively disrupt bacterial cell membranes, leading to cell lysis. This study employed time-kill assays to evaluate the bactericidal activity over time.

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